molecular formula C8H5Cl3O B1307633 2,2-Dichloro-1-(4-chlorophenyl)ethanone CAS No. 5157-57-3

2,2-Dichloro-1-(4-chlorophenyl)ethanone

Cat. No. B1307633
CAS RN: 5157-57-3
M. Wt: 223.5 g/mol
InChI Key: BZOFRNRRMMEHOB-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H5Cl3O . It has a molecular weight of 223.49 . The IUPAC name for this compound is 2,2-dichloro-1-(4-chlorophenyl)ethanone .


Molecular Structure Analysis

The InChI code for 2,2-Dichloro-1-(4-chlorophenyl)ethanone is 1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,2-Dichloro-1-(4-chlorophenyl)ethanone has a boiling point of 128° Torr and a melting point of 61-62°C .

Scientific Research Applications

Synthesis of DDT Metabolites

“2,2-Dichloro-1-(4-chlorophenyl)ethanone” plays a crucial role in the synthesis of DDT metabolites . It is used in the photochemical generation, chemical synthesis, and isolation of compounds like cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene . These compounds have been detected in more than 60 biotic (e.g., marine mammals, birds, human milk) and abiotic samples (fat deposits in kitchen hoods) from different areas all over the world .

Environmental Science and Pollution Research

This compound is used in environmental science and pollution research . It helps in understanding the degradation path of DDT and its residues, which are still ubiquitously distributed in the environment due to its persistence .

Detection in Biotic and Abiotic Samples

“2,2-Dichloro-1-(4-chlorophenyl)ethanone” is used in the detection of DDT metabolites in both biotic and abiotic samples . It helps in identifying the presence of these metabolites in various organisms and environmental samples .

Chemical Synthesis

This compound is used in the chemical synthesis of other compounds . It is used in the synthesis of both cis- and trans-2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene .

Gas Chromatography

“2,2-Dichloro-1-(4-chlorophenyl)ethanone” is used in gas chromatography . Both stereoisomers of the synthesized compound were resolved by gas chromatography on a polar capillary column .

Industrial Production

This compound is produced industrially and is available for purchase . It has a CAS Number of 5157-57-3 and a molecular weight of 223.49 .

Safety and Hazards

The safety information available indicates that 2,2-Dichloro-1-(4-chlorophenyl)ethanone is an irritant . It’s always recommended to handle it with appropriate safety measures.

properties

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFRNRRMMEHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400927
Record name 2,2-dichloro-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1-(4-chlorophenyl)ethanone

CAS RN

5157-57-3
Record name 2,2-dichloro-1-(4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4'-TRICHLOROACETOPHENONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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